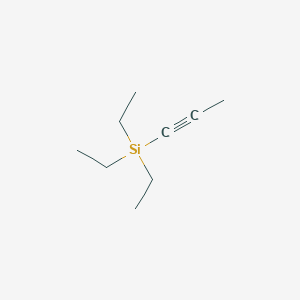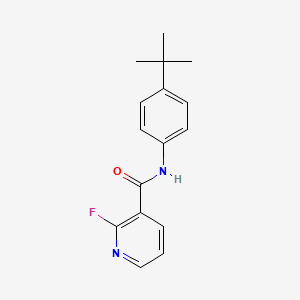
n-(4-Tert-butylphenyl)-2-fluoronicotinamide
Übersicht
Beschreibung
n-(4-Tert-butylphenyl)-2-fluoronicotinamide is an organic compound that belongs to the class of nicotinamides It features a nicotinamide core substituted with a 4-tert-butyl-phenyl group and a fluorine atom at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-Tert-butylphenyl)-2-fluoronicotinamide typically involves the coupling of 4-tert-butyl-aniline with 2-fluoro-nicotinic acid or its derivatives. One common method is the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also tailored to ensure cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
n-(4-Tert-butylphenyl)-2-fluoronicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nicotinamides.
Wissenschaftliche Forschungsanwendungen
n-(4-Tert-butylphenyl)-2-fluoronicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of n-(4-Tert-butylphenyl)-2-fluoronicotinamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-tert-butyl-phenyl)-nicotinamide
- N-(4-tert-butyl-phenyl)-2-chloro-nicotinamide
- N-(4-tert-butyl-phenyl)-2-methyl-nicotinamide
Uniqueness
n-(4-Tert-butylphenyl)-2-fluoronicotinamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.
Eigenschaften
Molekularformel |
C16H17FN2O |
|---|---|
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
N-(4-tert-butylphenyl)-2-fluoropyridine-3-carboxamide |
InChI |
InChI=1S/C16H17FN2O/c1-16(2,3)11-6-8-12(9-7-11)19-15(20)13-5-4-10-18-14(13)17/h4-10H,1-3H3,(H,19,20) |
InChI-Schlüssel |
XBCMWMJDMVARDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
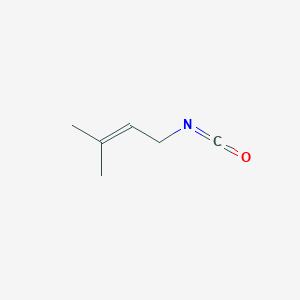

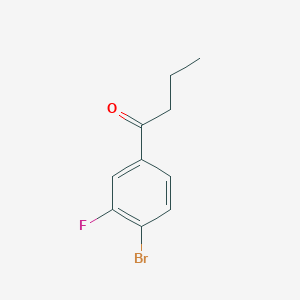
![[4'-(3-Chloropropoxy)[1,1'-biphenyl]-4-yl](pyrrolidin-1-yl)methanone](/img/structure/B8451903.png)


![Urea, N-ethyl-N'-[4-[5,6,7,8-tetrahydro-4-[(3S)-3-Methyl-4-Morpholinyl]pyrido[3,4-d]pyriMidin-2-yl]phenyl]-](/img/structure/B8451913.png)
![2-(Chloromethyl)-4-hydrazinothieno[3,2-d]pyrimidine](/img/structure/B8451926.png)
![7-Phenyl-3-(4-vinylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8451933.png)
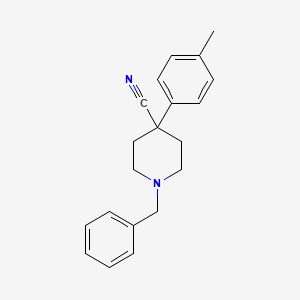
![3-[(4-Hydroxy)phenyl]-5-hydroxymethyl-2-oxazolidinone](/img/structure/B8451951.png)

